Nimbic acid

Description

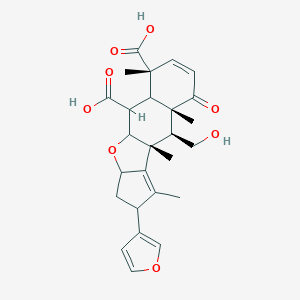

Structure

2D Structure

3D Structure

Properties

CAS No. |

11030-74-3 |

|---|---|

Molecular Formula |

C26H30O8 |

Molecular Weight |

470.5 g/mol |

IUPAC Name |

(4R,8S,9S,10R)-13-(furan-3-yl)-9-(hydroxymethyl)-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.03,8.011,15]hexadeca-5,11-diene-2,4-dicarboxylic acid |

InChI |

InChI=1S/C26H30O8/c1-12-14(13-6-8-33-11-13)9-15-19(12)26(4)16(10-27)25(3)17(28)5-7-24(2,23(31)32)20(25)18(22(29)30)21(26)34-15/h5-8,11,14-16,18,20-21,27H,9-10H2,1-4H3,(H,29,30)(H,31,32)/t14?,15?,16-,18?,20?,21?,24-,25+,26-/m1/s1 |

InChI Key |

LACLJUZVQWMXBS-VNQZPSTLSA-N |

SMILES |

CC1=C2C(CC1C3=COC=C3)OC4C2(C(C5(C(C4C(=O)O)C(C=CC5=O)(C)C(=O)O)C)CO)C |

Isomeric SMILES |

CC1=C2C(CC1C3=COC=C3)OC4[C@@]2([C@@H]([C@@]5(C(C4C(=O)O)[C@](C=CC5=O)(C)C(=O)O)C)CO)C |

Canonical SMILES |

CC1=C2C(CC1C3=COC=C3)OC4C2(C(C5(C(C4C(=O)O)C(C=CC5=O)(C)C(=O)O)C)CO)C |

Synonyms |

nimbic acid |

Origin of Product |

United States |

Isolation, Extraction, and Purification Methodologies for Nimbic Acid

Advanced Extraction Techniques for Nimbic Acid

The initial step in isolating this compound involves its extraction from plant tissues, typically the leaves. Modern techniques are employed to enhance yield and efficiency compared to traditional methods.

Solvent Extraction: This is a foundational technique for obtaining this compound. Research has demonstrated the efficacy of using aqueous methanol (B129727) as a primary solvent. In one specific method, dried neem leaves are extracted with 80% (v/v) aqueous methanol for 48 hours. This is followed by a subsequent 24-hour extraction of the residue with pure methanol to ensure a comprehensive recovery of the compounds. mdpi.com The combined filtrates are then concentrated under a vacuum to yield an aqueous residue, which is then partitioned against ethyl acetate (B1210297). mdpi.com This partitioning step helps to separate compounds based on their polarity, with the desired limonoids, including this compound, moving into the ethyl acetate fraction.

The choice of solvent is critical. Polar solvents are generally more effective for extracting polar compounds like this compound. Studies on other medicinal plants have shown that ethanol (B145695) and water are effective, and adjusting their ratio can significantly impact the extraction yield of various bioactive constituents. nih.gov

Ultrasonication-Assisted Extraction (UAE): This advanced technique employs ultrasonic waves to create cavitation bubbles in the solvent, which collapse near the plant cell walls, disrupting them and enhancing the release of intracellular contents. This method often results in higher yields in shorter time frames and at lower temperatures compared to conventional methods. nih.gov Studies optimizing the extraction of bioactive compounds from Azadirachta indica leaves have utilized ultrasonication to improve the extract yield. researchgate.net For instance, research on optimizing the extraction of various phytochemicals from neem leaves has identified ultrasonication frequency as a key parameter. researchgate.net While traditional methods like maceration and heating reflux are time-consuming, advanced techniques like UAE offer a more rapid and efficient alternative for isolating compounds from neem. nih.govnih.gov

Chromatographic Separations for this compound Isolation

Following crude extraction, a series of chromatographic techniques are required to purify this compound from the complex mixture of other phytochemicals.

Silica (B1680970) Gel Column Chromatography: This is a standard and essential step in the purification process. The ethyl acetate fraction obtained from solvent extraction is typically subjected to silica gel column chromatography. mdpi.com The column is eluted with a gradient of solvents, commonly n-hexane and ethyl acetate, with increasing polarity. mdpi.com Fractions are collected and tested for biological activity or analyzed to identify those containing the target compound. This process effectively separates compounds based on their affinity for the silica stationary phase.

Sephadex LH-20 Column Chromatography: Fractions from the silica gel column that show the presence of this compound are often further purified using Sephadex LH-20. researchgate.net This size-exclusion chromatography separates molecules based on their size. The active fractions are typically eluted with a solvent mixture such as n-hexane-dichloromethane-methanol. researchgate.net

Reverse-Phase C18 Chromatography: For higher resolution separation, reverse-phase chromatography is employed. This technique uses a non-polar stationary phase (like C18) and a polar mobile phase. In the purification of this compound B, a Sep-Pak C18 cartridge was used, eluting with aqueous methanol to further refine the isolate. researchgate.net

Preparative High-Performance Liquid Chromatography (HPLC): This is the final step to achieve high purity. Preparative HPLC is capable of separating structurally similar compounds with high efficiency. For the final isolation of this compound B, a reverse-phase preparative HPLC column was used. researchgate.net The mobile phase consisted of aqueous acetonitrile (B52724), allowing for the isolation of the pure compound. researchgate.net The use of HPLC is also crucial for the quantitative analysis of related neem limonoids, such as nimbolide (B1678885), often employing a C18 column with a mobile phase of acetonitrile and water. innovareacademics.inresearchgate.net

Table 1: Chromatographic Stages for this compound B Purification This table outlines the sequential chromatographic methods used in a documented purification process.

| Stage | Chromatographic Method | Stationary Phase | Eluent/Mobile Phase | Purpose |

| 1 | Column Chromatography | Silica Gel 60 | n-hexane with increasing amounts of ethyl acetate, followed by methanol | Initial fractionation of crude ethyl acetate extract. mdpi.com |

| 2 | Column Chromatography | Sephadex LH-20 | n-hexane-dichloromethane-methanol (10:10:1, v/v/v) | Size-based separation of the active fraction from silica gel chromatography. researchgate.net |

| 3 | Solid-Phase Extraction | Sep-Pak C18 cartridge | Aqueous methanol | Further purification of the active fraction from Sephadex LH-20. researchgate.net |

| 4 | Preparative HPLC | Reverse-Phase Column | Aqueous acetonitrile | Final isolation of high-purity this compound B. researchgate.net |

Optimization Strategies for this compound Yield

To maximize the recovery of this compound and make the process more economically viable, statistical optimization strategies are employed.

Response Surface Methodology (RSM): RSM is a collection of statistical and mathematical techniques used to develop, improve, and optimize processes. nih.gov It allows for the evaluation of multiple parameters and their interactions in a single set of experiments, reducing the number of experimental runs required. researchgate.net

In the context of Azadirachta indica leaf extraction, RSM has been used to optimize conditions to enhance extract yield and specific biological activities. researchgate.net A study using a Box-Behnken design optimized several variables for ultrasonication-assisted extraction:

Ethanol Concentration: The ratio of ethanol to water in the solvent.

Solid-to-Liquid Ratio: The amount of plant material relative to the solvent volume.

Temperature: The extraction temperature.

Ultrasonication Time: The duration of the sonication.

Ultrasonication Frequency: The frequency of the ultrasonic waves. researchgate.net

The study identified this compound B as one of the phytochemicals in the optimized extract. researchgate.net For example, to achieve maximum extract yield, the optimal conditions were found to be 60% ethanol, a 15% solid-liquid ratio, and ultrasonication at 35°C for 75 minutes at a frequency of 30 KHz. researchgate.net Such optimization approaches are crucial for developing efficient and scalable methods for isolating valuable compounds like this compound. japsonline.com

Table 2: Variables Optimized Using RSM for Azadirachta indica Leaf Extraction This table shows the independent variables and their ranges that have been optimized using Response Surface Methodology to improve extraction efficiency.

| Independent Variable | Description | Relevance to this compound Yield |

| Solvent Concentration | The percentage of organic solvent (e.g., ethanol) in an aqueous solution. researchgate.net | Affects the polarity of the solvent, influencing the solubility and extraction rate of target compounds. nih.gov |

| Temperature | The temperature at which the extraction is performed. researchgate.net | Higher temperatures can increase solubility and diffusion rates but may also degrade thermolabile compounds. phcog.com |

| Extraction Time | The duration of the extraction process (e.g., maceration or ultrasonication). researchgate.net | Longer times can increase yield but may also lead to compound degradation and increased energy consumption. japsonline.com |

| Solid-to-Liquid Ratio | The ratio of the mass of the plant material to the volume of the solvent. researchgate.net | Impacts the concentration gradient, which is the driving force for mass transfer of the solute into the solvent. |

| Ultrasonication Frequency | The frequency of the sound waves used in UAE. researchgate.net | Affects the intensity of cavitation and the efficiency of cell wall disruption. |

Structural Elucidation and Advanced Spectroscopic Characterization of Nimbic Acid

Nuclear Magnetic Resonance Spectroscopy (NMR) in Nimbic Acid Structure Determination (e.g., ¹H-NMR, ¹³C-NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules. researchgate.net For this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR techniques has been instrumental.

In the analysis of a novel derivative, this compound B, ¹H-NMR and ¹³C-NMR spectra provided the initial framework for its structure. nih.govmybiosource.com The ¹³C-NMR spectrum, often acquired with proton decoupling to simplify the signals, allows for the identification of all unique carbon atoms in the molecule. frontiersin.org For this compound B, NMR spectral data indicated a structural similarity to the known compound nimbolide (B1678885). nih.govmybiosource.com

2D NMR experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Quantum Coherence (HMQC), were crucial for establishing connectivity within the molecule. nih.govmybiosource.com The COSY experiment identifies protons that are coupled to each other, typically through three bonds (³J-coupling), helping to piece together adjacent fragments of the structure. uni-freiburg.de In the case of this compound B, a detailed analysis of COSY and HMQC spectra allowed for the elucidation of five key partial structures: C2-C3, C5-C7, C9-C11, C15-C17, and C21-NH. mybiosource.com

Heteronuclear Multiple Bond Correlation (HMBC) is another vital 2D NMR technique that reveals long-range couplings between protons and carbons (typically 2-3 bonds away). wu.ac.thuni.lu This information is used to connect the partial structures identified by COSY and HMQC. For this compound B, HMBC analysis was used to elucidate the connectivity of these fragments. mybiosource.com The combination of these NMR techniques confirmed the presence of an α,β-unsaturated-γ-lactam ring structure, a key feature distinguishing it from related compounds like nimbolide B. mybiosource.com

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound B (in CDCl₃)

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

|---|---|---|

| 1 | 205.1 | - |

| 2 | 127.3 | 5.91 (d, 10.1) |

| 3 | 150.3 | 7.02 (d, 10.1) |

| 4 | 44.8 | - |

| 5 | 50.3 | 2.50 (d, 11.4) |

| 6 | 74.3 | 4.30 (dd, 11.4, 3.6) |

| 7 | 73.1 | 5.08 (d, 3.6) |

| 8 | 44.3 | - |

| 9 | 42.1 | 2.62 (d, 7.8) |

| 10 | 43.1 | - |

| 11 | 36.3 | 2.94 (m) |

| 12 | 34.3 | 1.48, 2.05 (m) |

| 13 | 46.8 | - |

| 14 | 160.0 | - |

| 15 | 110.1 | 5.56 (s) |

| 17 | 78.4 | 5.25 (s) |

| 18 | 21.0 | 1.15 (s) |

| 19 | 15.3 | 1.25 (s) |

| 20 | 128.5 | - |

| 21 | 129.5 | 5.56 (br s) |

| 22 | 168.4 | - |

| 23 | 170.2 | - |

| 28 | 26.0 | 1.05 (s) |

| 29 | 16.9 | 0.88 (d, 6.9) |

| 30 | 17.5 | 1.03 (d, 6.9) |

| OMe | 53.4 | 3.75 (s) |

Data sourced from Molecules 2014, 19, 6929-6940. wjgnet.com

Mass Spectrometry (MS) and High-Resolution Techniques for this compound Analysis (e.g., HRESIMS, LC-MS)

Mass spectrometry is an essential analytical technique that provides information about a molecule's mass-to-charge ratio (m/z), allowing for the determination of its molecular weight and elemental formula. foodandnutritionresearch.net

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) has been specifically applied to the analysis of this compound B. This technique provides highly accurate mass measurements, which are crucial for determining the precise elemental composition of a novel compound. foodandnutritionresearch.net For this compound B, HRESIMS analysis suggested a molecular formula of C₂₇H₃₅NO₁₀. foodandnutritionresearch.netchem960.com The observed mass for the protonated molecule [M+H]⁺ was m/z 534.2364, which closely matched the calculated value of 534.2339. foodandnutritionresearch.net Similarly, the deprotonated molecule [M-H]⁻ was observed at m/z 532.2198 (calculated value: 532.2183). foodandnutritionresearch.net

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. nih.gov LC-MS analysis of an ethanolic fruit extract of Azadirachta indica led to the identification of a related compound, nimbidic acid. nih.gov In this analysis, nimbidic acid was detected as a protonated molecule [M+H]⁺ at m/z 459.2381, corresponding to a molecular formula of C₂₆H₃₄O₇. nih.gov

Infrared Spectroscopy (IR) for this compound Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. chem960.commdpi.com

The IR spectrum of this compound B provided key evidence for the presence of several important functional groups. foodandnutritionresearch.netchem960.com The analysis showed a broad absorption band at 3402 cm⁻¹, which is characteristic of a hydroxyl (-OH) group. foodandnutritionresearch.netchem960.com Other significant absorption bands were observed at 1761 cm⁻¹ (carbomethoxyl), 1732 cm⁻¹ (carboxylic acid), 1715 cm⁻¹ (α,β-unsaturated-γ-lactam), and 1682 cm⁻¹ (cyclohexenone). foodandnutritionresearch.netchem960.com These data, particularly the lack of a lactone carbonyl absorption, supported the structural features determined by NMR and MS. wjgnet.comfoodandnutritionresearch.net

Table 2: Characteristic IR Absorption Bands for this compound B

| Wavenumber (cm⁻¹) | Functional Group Assignment |

|---|---|

| 3402 (broad) | Hydroxyl (-OH) |

| 1761 | Carbomethoxyl (C=O) |

| 1732 | Carboxylic acid (C=O) |

| 1715 | α,β-unsaturated-γ-lactam (C=O) |

| 1682 | Cyclohexenone (C=O) |

Data sourced from Molecules 2014, 19, 6929-6940. foodandnutritionresearch.net

Chromatographic-Spectroscopic Coupling Techniques for this compound Identification and Quantification (e.g., HPLC-UV, GC-MS, LC/PDA/MS)

Hyphenated chromatographic-spectroscopic techniques are indispensable for the isolation, identification, and quantification of specific compounds within complex mixtures like plant extracts.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the purification of compounds. This compound B was isolated from an aqueous methanol (B129727) extract of neem leaves using several chromatographic steps, including silica (B1680970) gel columns, Sephadex LH-20, and finally HPLC. foodandnutritionresearch.netchem960.com The fractions were monitored throughout the process to track the active compounds. foodandnutritionresearch.net HPLC coupled with a UV detector is a common method for the quantification of phytochemicals. researchgate.netnih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique used to analyze volatile and semi-volatile compounds in plant extracts. While specific GC-MS data for this compound is not detailed, the technique is widely used for profiling phytochemicals in Azadirachta indica extracts, identifying various fatty acids, terpenoids, and other secondary metabolites.

Liquid Chromatography with a Photodiode Array Detector and Mass Spectrometry (LC/PDA/MS) offers a comprehensive analytical approach. The PDA detector provides UV-Vis spectra for eluting peaks, aiding in peak identification and purity assessment, while the mass spectrometer provides mass and structural information. This combination is highly effective for analyzing complex plant extracts, allowing for the simultaneous acquisition of chromatographic, UV, and mass spectral data to confidently identify compounds. In the analysis of neem extracts, LC-MS has been used to identify numerous compounds, including nimbin (B191973), salannin (B1681390), and azadirachtin (B1665905) derivatives, demonstrating the technique's utility in characterizing the complex chemistry of the plant.

Biosynthetic Pathways and Metabolic Engineering of Nimbic Acid

Elucidation of Nimbic Acid Precursors and Enzymatic Steps in Limonoid Biosynthesis

The biosynthesis of this compound is embedded within the broader and highly complex pathway of limonoids, which are classified as tetranortriterpenes. The journey begins with the universal precursor for triterpenoids, 2,3-oxidosqualene (B107256). frontiersin.orgnih.gov This initial substrate is itself a product of the mevalonate (B85504) (MVA) pathway, which has been confirmed to be active in A. indica cell cultures through isotopic labeling studies. nih.gov

The first major diversification step in triterpenoid (B12794562) synthesis is the cyclization of 2,3-oxidosqualene, a reaction catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs). frontiersin.orgnih.gov In the context of limonoid biosynthesis in A. indica and related species, a specific type of OSC, tirucalla-7,24-dien-3β-ol synthase (TTS), has been identified and characterized. frontiersin.orguea.ac.uk This enzyme, designated AiOSC1 in neem, catalyzes the formation of the triterpene scaffold tirucalla-7,24-dien-3β-ol, which is considered the foundational precursor for neem limonoids. frontiersin.orgnih.govnih.gov

Following the formation of the initial tirucallane (B1253836) skeleton, a series of extensive modifications occur. These tailoring reactions are primarily mediated by cytochrome P450 monooxygenases (CYPs) and other enzyme classes like acyltransferases. frontiersin.orguea.ac.uk These enzymes are responsible for the oxidation, rearrangement, and cleavage reactions that transform the basic C30 triterpene scaffold into the vast array of C26 tetranortriterpenoid limonoids. frontiersin.orgnih.gov The process involves the loss of four carbon atoms and the characteristic formation of a furan (B31954) ring, a hallmark of limonoids. nih.govnih.gov While the complete, step-by-step enzymatic sequence leading specifically to this compound from tirucalla-7,24-dien-3β-ol is yet to be fully elucidated, research on related limonoids like azadirachtin (B1665905) points to a cascade of oxidative steps that create increasingly complex intermediates, such as azadirone, which eventually lead to the final structures. frontiersin.orgijarsct.co.in

Table 1: Key Precursors and Enzymes in Limonoid Biosynthesis

| Molecule/Enzyme Class | Role in Biosynthesis | Supporting Evidence |

|---|---|---|

| 2,3-Oxidosqualene | Initial precursor supplied by the Mevalonate (MVA) pathway. nih.gov | Cyclization substrate for OSCs. frontiersin.org |

| Oxidosqualene Cyclases (OSCs) | Catalyze the cyclization of 2,3-oxidosqualene to form the initial triterpene scaffold. nih.gov | AiOSC1 in neem produces tirucalla-7,24-dien-3β-ol. frontiersin.orguea.ac.uk |

| Tirucalla-7,24-dien-3β-ol | The foundational triterpene precursor for limonoids in A. indica. nih.govnih.gov | Product of the AiOSC1 enzyme. frontiersin.org |

| Cytochrome P450s (CYPs) | Perform extensive oxidative modifications on the triterpene scaffold. frontiersin.org | Introduce oxidations leading to protolimonoids and mature limonoids. nih.govuea.ac.uk |

Genetic and Molecular Regulation of this compound Biosynthesis in Azadirachta indica

The biosynthesis of this compound and other limonoids is tightly regulated at the genetic and molecular levels, ensuring their production is coordinated with the plant's developmental stage and environmental conditions. The regulation primarily occurs through the control of gene expression for the requisite biosynthetic enzymes. cshmonographs.orgnih.gov

Transcriptomic studies in A. indica have led to the identification of numerous unigenes that encode key enzymes in the limonoid pathway. These include genes for OSCs, CYPs, alcohol dehydrogenases (ADHs), acyltransferases (ACTs), and esterases (ESTs). frontiersin.org The expression of these genes is often tissue-specific and developmentally regulated. For instance, the gene for the key enzyme tirucalla-7,24-dien-3β-ol synthase (AiOSC1) shows its highest expression levels in the fruit of the neem tree, which correlates with the accumulation of ring-intact limonoids in this tissue. frontiersin.org

While the specific transcription factors that bind to the promoter regions of this compound biosynthetic genes have not been fully characterized, research into plant secondary metabolism suggests that families of transcription factors like WRKY and bHLH are likely involved. These regulatory proteins can activate or repress entire sections of a biosynthetic pathway in response to internal signals (e.g., hormones) or external triggers (e.g., pest attack). frontiersin.org In rice, a WRKY transcription factor has been implicated in regulating the expression of an ICS gene, which is involved in salicylic (B10762653) acid biosynthesis, highlighting a potential mechanism for pathway control. frontiersin.org Similar multi-layered negative feedback and transcriptional repression mechanisms are known to intricately balance metabolic flux in other biosynthetic pathways. youtube.com It is hypothesized that a complex regulatory network governs the flux of precursors and the expression of tailoring enzymes, ultimately determining the specific profile of limonoids, including this compound, produced in different parts of the plant.

Comparative Biosynthesis of this compound with Related Neem Limonoids (e.g., Azadirachtin, Nimbolide (B1678885), Nimbin (B191973), Salannin)

The neem tree produces a rich diversity of limonoids, all of which are believed to originate from a common biosynthetic framework before diverging into distinct molecular structures. This compound, azadirachtin, nimbolide, nimbin, and salannin (B1681390) are all tetranortriterpenoids that share the same initial precursors derived from the cyclization of 2,3-oxidosqualene. frontiersin.orgnih.govfrontiersin.org

The biosynthesis of all these compounds begins with the formation of a tirucallane-type triterpenoid. frontiersin.org The structural divergence arises from the subsequent, highly specific tailoring steps performed by a suite of enzymes. These modifications can include:

Oxidation: Introduction of hydroxyl, keto, or epoxy groups.

Rearrangement: Cleavage of carbon-carbon bonds in the triterpenoid rings (seco-limonoids), such as the C-ring opening that initiates the pathway towards azadirachtin from an azadirone-like precursor. frontiersin.orgijarsct.co.in

Acylation: Addition of acyl groups, such as tigloyl groups seen in azadirachtin B. sdiarticle3.com

Lactone formation: As seen in the photo-oxidation products of nimbin and salannin. nih.gov

Azadirachtin is the most complex of these limonoids, featuring extensive oxidation and rearrangement, making its total chemical synthesis an exceptionally lengthy 71-step process. frontiersin.orgnih.gov In contrast, compounds like nimbin and salannin are structurally less complex. This compound itself is characterized by a carboxylic acid functional group. researchgate.netmdpi.com Nimbolide, often isolated alongside this compound, shares a close structural relationship. researchgate.netnih.gov The presence of these related compounds in various neem tissues suggests a metabolic grid where intermediates can be shunted into different branches of the pathway, leading to the final diverse array of limonoids. sdiarticle3.comlarkin.edu

Table 2: Comparative Features of Major Neem Limonoids

| Limonoid | Key Structural Feature/Class | Relation to Biosynthetic Pathway |

|---|---|---|

| This compound | Contains a carboxylic acid group. researchgate.net | A tetranortriterpenoid derived from the common limonoid pathway. wu.ac.th |

| Azadirachtin | Highly complex, heavily oxidized C-seco limonoid. nih.gov | Represents a highly advanced and rearranged product of the pathway. frontiersin.org |

| Nimbolide | C-seco Meliacins tetranortriterpenoid. nih.gov | Structurally related to this compound, derived from the same precursors. nih.govdiscoveryjournals.org |

| Nimbin | Tetranortriterpenoid. escholarship.org | A major limonoid often co-occurring with azadirachtin and salannin. sdiarticle3.com |

| Salannin | Tetranortriterpenoid. frontiersin.org | A key antifeedant compound derived from the common pathway. frontiersin.org |

Biotechnological Approaches for this compound Production (e.g., Plant Cell Culture, Metabolic Engineering)

The reliance on extraction from plant sources, which can be slow and yield variable quantities, has spurred interest in biotechnological production platforms for this compound and other valuable limonoids. uea.ac.uknih.gov

Plant Cell Culture: In vitro cultivation of plant cells, tissues, and organs offers a controlled environment for the production of secondary metabolites. mdpi.comebsco.comsigmaaldrich.com Callus and cell suspension cultures of A. indica have been successfully established. researchgate.net Research has shown that the type of explant tissue used to initiate the culture can significantly impact metabolite production; for example, zygotic embryo-derived calli were found to be superior for accumulating azadirachtin. researchgate.net By optimizing culture conditions—such as media composition, pH, temperature, and the application of phytohormones and elicitors—it is possible to enhance the yield of specific limonoids. fao.org This approach could be tailored to maximize the production of this compound.

Metabolic Engineering: Metabolic engineering aims to redesign the metabolic pathways of organisms to enhance the production of desired compounds. nih.govnih.govmdpi.com The elucidation of the genes and enzymes in the limonoid pathway is a critical first step toward this goal. nih.gov By identifying the rate-limiting enzymatic steps or bottlenecks in the pathway, researchers can overexpress the corresponding genes to increase metabolic flux toward the target molecule.

Two primary strategies are being explored:

Engineering in Plants: Genetically modifying the neem tree itself or a model plant species to upregulate the this compound pathway.

Heterologous Production in Microbes: Transferring the entire biosynthetic pathway for this compound into a microbial host, such as yeast (Saccharomyces cerevisiae) or bacteria (E. coli). mdpi.com This approach has been successfully used to produce other complex plant-derived terpenes, like carnosic acid. frontiersin.org The identification of the key OSC and CYP450 enzymes from A. indica paves the way for reconstructing the this compound pathway in a fermentable microorganism, potentially enabling large-scale, sustainable, and cost-effective production. nih.govuea.ac.uk

Table 3: Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 101777218 |

| Azadirachtin | 6436035 |

| Nimbolide | 102143 |

| Nimbin | 73420 |

| Salannin | 107753 |

| 2,3-Oxidosqualene | 14986 |

| Tirucalla-7,24-dien-3β-ol | 11954238 |

| Azadirone | 119062 |

| Nimbidin | 5318090 |

| Gedunin | 92097 |

| Quercetin | 5280343 |

| Rutin | 5280805 |

| Gallic acid | 370 |

Synthetic Chemistry and Derivatization Strategies for Nimbic Acid Analogs

Total Synthesis Approaches towards Nimbic Acid and its Core Skeleton

The total synthesis of complex natural products like this compound is a significant undertaking that drives the development of new synthetic methodologies. While a completed total synthesis of this compound itself has not been extensively reported in the literature, substantial progress has been made in the synthesis of the structurally related nimbolide (B1678885), which shares the same core skeletal framework. These synthetic endeavors provide a roadmap for the potential total synthesis of this compound.

Two principal strategies have emerged for the synthesis of the nimbolide core:

Convergent Synthesis via Late-Stage Coupling: This approach involves the independent synthesis of complex molecular fragments, which are then joined together in the later stages of the synthesis. nih.gov A modular synthesis of nimbolide has been developed utilizing a late-stage coupling of two key fragments: a decalin-containing core and a cyclopentenone derivative. chemrxiv.org The decalin fragment can be synthesized from readily available starting materials like abietic acid through a series of reactions including oxidation and protection steps. nih.gov The cyclopentenone fragment is prepared separately, for instance, through a palladium-catalyzed borylative Heck cyclization. The two fragments are then coupled to complete the nimbolide skeleton. This convergent strategy is advantageous as it allows for the synthesis of analogs by modifying the individual fragments before coupling. chemrxiv.org

Stereoselective Total Synthesis: This strategy focuses on building the molecule in a linear fashion with precise control over the stereochemistry at each step. An 11-step stereoselective total synthesis of nimbolide has been achieved starting from α-methyl-(R)-carvone. Key steps in this route include a palladium-catalyzed borylative Heck cyclization to construct the A-ring with simultaneous installation of an oxidized carbon, and a stereoretentive etherification to connect two major fragments of the molecule. The synthesis is completed by a regioselective radical cyclization and a late-stage lactonization.

These synthetic campaigns, while targeting nimbolide, have successfully addressed the challenge of constructing the intricate polycyclic and stereochemically dense core shared with this compound, laying a strong foundation for its eventual total synthesis.

Semi-Synthetic Modifications of this compound for Structural Diversification

Semi-synthesis, which involves the chemical modification of a readily available natural product, is a powerful tool for generating a library of structurally diverse analogs for biological screening. While direct semi-synthetic studies on this compound are not as extensively documented as for nimbolide, the principles and reactions are transferable.

Research has demonstrated the semi-synthetic modification of nimbolide to produce novel compounds. For instance, 6-homodesacetylnimbin and 6-desacetylnimbin have been synthesized from nimbolide. semanticscholar.org The synthesis of 6-desacetylnimbin was achieved through acid hydrolysis of nimbolide. semanticscholar.org In another study, a semi-natural analog of nimbin (B191973), referred to as this compound (N3), was investigated for its biological properties, highlighting the potential of such modifications. researchgate.net

The general approach for creating these derivatives involves simple functional group modifications of the core structure. google.com These modifications can include reactions such as:

Treatment with various organic reagents. google.com

Reactions with organic bases. google.com

Reduction reactions. google.com

These transformations are typically carried out in organic solvents at varying temperatures and monitored by chromatographic techniques. google.com The resulting derivatives often exhibit different biological activity profiles compared to the parent compound.

Design and Synthesis of Novel this compound Derivatives

The design and synthesis of novel derivatives of this compound and related limonoids are driven by the quest for compounds with enhanced or novel biological activities. The focus has largely been on modifying the nimbolide scaffold.

A variety of nimbolide analogs have been synthesized and evaluated for their potential as anticancer agents. google.com These synthetic efforts have produced a library of derivatives with diverse structural features. google.com The strategies often involve:

Modification of the Core Structure: The synthesis of nimbolide analogs has been achieved through a pharmacophore-directed, late-stage coupling strategy, which allows for the creation of derivatives with variations in the core rings. nih.govchemrxiv.org

Functional Group Interconversion: Amide derivatives of nimbolide have been synthesized and evaluated for their cytotoxic activity. google.com This involves converting the carboxylic acid or ester functionalities into various amides.

Introduction of New Ring Systems: Novel nimbolide analogs have been prepared where new heterocyclic or carbocyclic rings are appended to the main scaffold. google.com

The synthesis of these derivatives often employs operationally simple and efficient protocols to achieve high yields. google.com The modularity of some of the synthetic routes, particularly the convergent approaches, is highly advantageous for creating a diverse range of analogs by simply varying one of the building blocks. chemrxiv.org

Table 1: Examples of Synthesized Nimbolide/Nimbic Acid Analogs

| Parent Compound | Analog/Derivative | Synthetic Approach | Reference |

| Nimbolide | 6-homodesacetylnimbin | Semi-synthesis | semanticscholar.org |

| Nimbolide | 6-desacetylnimbin | Semi-synthesis (acid hydrolysis) | semanticscholar.org |

| Nimbin | This compound (N3) | Semi-synthesis | researchgate.net |

| Nimbolide | Amide derivatives | Semi-synthesis | google.com |

| Nimbolide | Various core-modified analogs | Total synthesis (convergent) | nih.govchemrxiv.org |

Regioselective and Stereoselective Synthesis in this compound Chemistry

The complex three-dimensional architecture of this compound, with its multiple stereocenters and functional groups, makes regioselective and stereoselective control a critical aspect of its synthesis.

Stereoselectivity: The preferential formation of one stereoisomer over another is crucial in synthesizing biologically active molecules, as different stereoisomers can have vastly different biological properties. In the context of this compound and nimbolide, controlling the relative and absolute stereochemistry of the numerous chiral centers is a major challenge.

The stereoselective total synthesis of nimbolide provides an excellent case study. Key stereoselective steps include:

Palladium-catalyzed borylative Heck cyclization: This reaction constructs the A-ring with high stereoselectivity.

Stereoretentive etherification: This step forges a critical C-O bond between two complex fragments while retaining the stereochemistry at the reacting centers.

The ability to control these stereochemical outcomes is essential for the successful synthesis of the natural product and its analogs.

Regioselectivity: Regioselectivity refers to the preference for a reaction to occur at one position over another on a molecule. wikipedia.org In the synthesis of this compound and its derivatives, regioselectivity is important in reactions such as:

Functionalization of the core skeleton: When introducing new functional groups onto the this compound scaffold, it is often necessary to direct the reaction to a specific carbon atom.

Cyclization reactions: In the construction of the various rings of the molecule, controlling the regioselectivity of the cyclization is paramount to obtaining the correct ring system. For example, the radical cyclization used in the final steps of a nimbolide synthesis must be regioselective to form the desired lactone ring.

The development of highly regioselective and stereoselective reactions is a continuing area of research in organic synthesis, and these advancements will undoubtedly facilitate the synthesis of complex molecules like this compound and its derivatives in the future.

Structure Activity Relationship Sar Studies of Nimbic Acid and Its Derivatives

Correlating Nimbic Acid Structural Motifs with Biological Potency

The biological potency of this compound and its related compounds is intrinsically linked to their specific structural features. Research into their allelopathic and insecticidal activities has begun to shed light on which molecular motifs are critical for their function.

Allelopathic Activity: Studies have identified this compound B as a phytotoxic substance contributing to the allelopathic effects of neem (Azadirachta indica). nih.govthegoodscentscompany.comwikidata.org When comparing the allelopathic potency of this compound B with a structurally related limonoid, nimbolide (B1678885) B, a clear SAR emerges. nih.govwikipedia.orgmdpi.com Nimbolide B consistently demonstrates significantly higher growth inhibitory activity against various plant species than this compound B. nih.govwikipedia.orgfoodb.ca For instance, the concentration required for 50% growth inhibition (IC₅₀) for nimbolide B against barnyard grass was 3.7 µM, whereas for this compound B, it was 29 µM, indicating a 7.8-fold greater potency for nimbolide B. foodb.ca This difference in potency is attributed to their structural variations. The presence of an intact furan (B31954) ring in nimbolide B, as opposed to the opened and modified side chain in this compound B, appears to be a key determinant for enhanced allelopathic activity. nih.govfoodb.ca

Table 1: Comparative Allelopathic Activity (IC₅₀) of this compound B and Nimbolide B

| Plant Species | Target | This compound B (µM) | Nimbolide B (µM) | Potency Difference (Fold) |

|---|---|---|---|---|

| Cress | Root | 5.7 | 1.2 | 4.8x |

| Cress | Shoot | 9.4 | 1.4 | 6.7x |

| Barnyard Grass | Root | 29 | 3.7 | 7.8x |

| Barnyard Grass | Shoot | 210 | 39 | 5.4x |

Source: Adapted from Kato-Noguchi et al., 2014. nih.govwikipedia.orgfoodb.ca

Rational Design of this compound Analogs for Enhanced or Modified Bioactivity

Rational drug design leverages SAR insights to purposefully create new molecules with improved biological profiles. nih.gov This approach can involve synthesizing a series of analogs to fine-tune activity, enhance stability, or alter target specificity. nih.govammpdb.com

For neem-derived limonoids, this process involves identifying the core scaffold and key functional groups to guide the synthesis of new derivatives. ontosight.ai For example, research into the anticancer properties of nimbin (B191973), a related limonoid, led to the investigation of its semi-natural analog, this compound, against osteosarcoma cells. google.com This demonstrates a strategy where a natural product is modified to explore or enhance a specific therapeutic effect. google.com

The development of new derivatives often focuses on modifying specific sites on the molecule. For instance, studies on other natural products have shown that altering lipophilicity by adding or changing alkyl chains can significantly impact anticancer activity, a principle that can be applied to this compound. researchgate.net By understanding which parts of the this compound structure are essential for a given bioactivity and which can be modified, chemists can design and synthesize novel analogs. These analogs can then be screened to identify candidates with enhanced potency or a different spectrum of activity, potentially leading to the development of new therapeutic agents or agrochemicals. nih.govgoogle.com

Computational Chemistry Approaches in this compound SAR

Computational chemistry has become an indispensable tool in modern drug discovery and for understanding SAR. wikidata.orgijrti.orgnih.gov Techniques like molecular docking and quantitative structure-activity relationship (QSAR) modeling allow researchers to predict how a molecule like this compound will interact with a biological target at the molecular level. wjgnet.commpg.de

Molecular Docking and Ligand-Protein Interactions: Molecular docking simulations predict the preferred orientation of a ligand when bound to a target protein, as well as the strength of the interaction, often expressed as a binding energy score. wjgnet.comuni.lu Lower binding energy values typically suggest a more stable and potent protein-ligand complex. wjgnet.com

Computational studies have been performed on various neem compounds, including this compound, to predict their interactions with different enzymes. wjgnet.comguidetopharmacology.org In one study, this compound was docked against several enzymes involved in nitrification. wjgnet.com The results, shown in the table below, indicate that this compound has a strong theoretical binding affinity for these enzymes, comparable to other well-known bioactive neem limonoids like nimbin and gedunin. wjgnet.com

Table 2: Predicted Binding Energies of this compound and Related Compounds with Nitrification Enzymes

| Compound | Methane (B114726) Monooxygenase (kcal/mol) | Hydroxylamine (B1172632) Oxidoreductase (kcal/mol) |

|---|---|---|

| This compound | -8.5 | -9.1 |

| Nimbin | -8.1 | -8.4 |

| Nimbidin | -8.6 | -9.9 |

| Gedunin | -9.0 | -10.3 |

| Azadirachtin (B1665905) | -8.5 | -9.3 |

Source: Adapted from Toli et al., 2022. wjgnet.com

These docking studies also reveal the specific ligand-protein interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. nih.govgenaqua.org For example, the interaction of this compound with the active site of methane monooxygenase involves hydrogen bonds with specific amino acid residues. wjgnet.com By visualizing these interactions, researchers can understand the structural basis for the compound's activity and identify key pharmacophoric features. This information is invaluable for the rational design of new analogs, as modifications can be proposed to enhance these favorable interactions or introduce new ones, thereby potentially increasing biological potency. cdutcm.edu.cnresearchgate.net

Biological Activities and Underlying Molecular Mechanisms of Nimbic Acid Non Human Organismal and Cellular Focus

Allelopathic Activity of Nimbic Acid and Phytotoxic Mechanisms

This compound exhibits notable allelopathic activity, meaning it produces biochemicals that influence the growth, survival, and reproduction of other organisms. Its phytotoxic effects are a key area of research for its potential as a natural herbicide.

Inhibition of Plant Growth and Development by this compound

Research has identified a novel compound, this compound B, isolated from an aqueous methanol (B129727) extract of neem leaves, which demonstrates potent growth-inhibitory properties against a range of plant species. nih.govnih.govelsevierpure.com This compound has been shown to significantly suppress the root and shoot growth of various plants. nih.govnih.govelsevierpure.com The inhibitory effects are concentration-dependent, with increased concentrations of the extract leading to greater inhibition of both root and shoot development. researchgate.net

This compound's Impact on Specific Weed Species (e.g., Cress, Barnyard Grass, Lettuce, Crabgrass)

The phytotoxic activity of this compound B has been specifically evaluated against several plant and weed species. An aqueous methanol extract of neem leaves, from which this compound B was isolated, inhibited the growth of cress, lettuce, crabgrass, and barnyard grass, among others. nih.govnih.govelsevierpure.com

This compound B demonstrated inhibitory effects on the growth of cress and barnyard grass at concentrations greater than 0.3–1.0 μM. nih.govnih.govelsevierpure.com More specifically, it inhibited the root and shoot growth of cress at concentrations above 0.3 μM and the root and shoot growth of barnyard grass at concentrations exceeding 1.0 μM. nih.govmdpi.com

The concentration required for 50% inhibition (I50) of growth provides a quantitative measure of its phytotoxicity.

Below is an interactive table detailing the I50 values of this compound B on Cress and Barnyard Grass.

Inhibitory Effect of this compound B (I50 values in μM)| Plant Species | Tissue | I50 Value (μM) |

|---|---|---|

| Cress (Lepidium sativum) | Roots | 5.7 |

| Cress (Lepidium sativum) | Shoots | 9.4 |

| Barnyard Grass (Echinochloa crus-galli) | Roots | 29 |

These findings suggest that this compound B is a significant contributor to the allelopathic properties observed in neem leaves. nih.gov

Molecular Targets and Cellular Pathways of this compound Phytotoxicity

While the growth-inhibiting effects of this compound are well-documented, the precise molecular targets and cellular pathways underlying its phytotoxicity have not been extensively detailed in available research. However, the activity of general seedling growth inhibitors may offer insights. Such herbicides often act as mitotic poisons, disrupting cell division. ucanr.edu One common mechanism is the inhibition of tubulin polymerization into microtubules, which are essential for forming the spindle fibers necessary to separate chromosomes during mitosis. ucanr.edu Disruption of this process halts cell division and, consequently, inhibits the growth of young roots and shoots. ucanr.edu Some phytotoxic compounds can also interfere with the proper formation of the cell wall following division. ucanr.edu Additionally, plant hormones like auxins are known to control cell division and elongation through distinct signaling pathways. nih.gov It is plausible that this compound may interfere with one or more of these fundamental cellular processes, but further research is required to elucidate its specific molecular mechanism of action in plants.

Insecticidal and Antifeedant Activities of this compound

In addition to its effects on plants, compounds from the neem tree are renowned for their insecticidal and antifeedant properties.

This compound's Disruption of Insect Growth and Development

The specific mechanisms by which this compound disrupts insect growth and development are not clearly defined in the existing scientific literature. However, the effects of other limonoids, a class of compounds to which this compound belongs, are well-studied. The most notable of these is azadirachtin (B1665905), which exerts its effects by disrupting the normal activity of the insect endocrine system. researchgate.net

Insect growth and metamorphosis are primarily controlled by hormones such as ecdysone (B1671078) (the molting hormone) and juvenile hormone. fao.org Azadirachtin is known to interfere with the synthesis and release of ecdysone, which can lead to incomplete molts, morphological abnormalities, and mortality. researchgate.net It can also disrupt the balance of juvenile hormone, which regulates the nature of each molt. fao.org This hormonal interference can result in the formation of larval-pupal intermediates and prevent the emergence of viable adults. fao.org While these mechanisms are established for azadirachtin and other neem limonoids, further investigation is needed to determine if this compound acts through similar or distinct pathways to disrupt insect development.

Antifeedancy Mechanisms of this compound in Insect Models

The precise antifeedant mechanisms of this compound have not been specifically elucidated. Generally, antifeedants are compounds that deter herbivores from feeding through taste or by inducing toxicity. wikipedia.org The mechanisms can involve several actions at the molecular and physiological level.

One primary mechanism is the stimulation of specialized deterrent receptors in the insect's taste organs, which send negative sensory signals to the central nervous system, causing the insect to cease feeding. researchgate.net Another possibility is the blocking of receptors that normally stimulate feeding in response to nutrients like sugars and amino acids. mdpi.com For instance, azadirachtin has been shown to reduce the sensitivity of sugar-sensitive cells in insects, leading them to misjudge the nutritional quality of a food source. researchgate.netmdpi.com Some antifeedants may also cause disruptions in the insect's midgut, leading to sublethal toxicity that discourages further ingestion. researchgate.net While it is likely that this compound operates through one or more of these pathways, specific studies are required to identify its direct molecular targets and physiological effects related to antifeedancy in insect models.

Insect Molecular Targets of this compound

While research on the specific molecular targets of this compound in insects is not extensively detailed, the broader body of work on neem-derived limonoids, particularly azadirachtin, provides significant insights into the likely mechanisms of action. These compounds are known to interfere with several crucial physiological processes in insects. The primary modes of action are believed to involve disruption of neuroendocrine control of development and feeding behavior.

Neem limonoids are recognized for their potent effects as ecdysone antagonists. Ecdysone is a vital steroid hormone in insects that governs molting and metamorphosis. By interfering with the normal function of ecdysone, these compounds disrupt the molting process, leading to developmental abnormalities and mortality. The molecular basis of this antagonism is thought to involve the interaction with the ecdysone receptor complex, a heterodimer of the ecdysone receptor (EcR) and ultraspiracle protein (USP). This interaction prevents the proper binding of ecdysone and the subsequent activation of genes necessary for molting.

Furthermore, neem compounds, and likely this compound among them, exhibit significant antifeedant properties. This is attributed to their interaction with chemoreceptors in the insect's sensory organs, particularly on the mouthparts. This interaction is thought to block the firing of "sugar" sensitive neurons, which are responsible for stimulating feeding, while simultaneously stimulating neurons that deter feeding. This dual action leads to a potent antifeedant response, causing insects to starve.

While the precise molecular interactions of this compound at these target sites are yet to be fully elucidated, its structural similarity to other insecticidally active limonoids strongly suggests it shares these or similar molecular targets.

This compound's Role in Modulating Specific Biological Pathways (e.g., Antioxidant, Anti-inflammatory)

Studies on related neem limonoids, such as nimbin (B191973), have demonstrated notable antioxidant properties in various in vitro assays. These assays are crucial for understanding the potential of these compounds to neutralize harmful reactive oxygen species (ROS). While direct comprehensive studies on this compound are limited, the shared chemical scaffold suggests similar activities.

One of the primary mechanisms of antioxidant action is the scavenging of free radicals. In vitro assays like the dichloro-dihydro-fluorescein diacetate (DCF-DA) staining method have been employed to show that nimbin and its analogues can significantly reduce ROS levels in a dose-dependent manner nih.gov. This assay relies on the principle that DCF-DA is deacetylated by cellular esterases to a non-fluorescent compound, which is then oxidized by ROS into the highly fluorescent 2’,7’-dichlorofluorescein (DCF). A reduction in fluorescence intensity upon treatment with a compound indicates its ability to scavenge ROS.

Another important aspect of antioxidant activity is the reduction of lipid peroxidation. Cell membrane lipid peroxidation, a key indicator of oxidative damage, has been shown to be reduced by nimbin and its analogues in a dose-dependent manner nih.gov. This is often assessed by measuring the levels of malondialdehyde (MDA), a major product of lipid peroxidation.

The table below summarizes the findings from in vitro antioxidant assays on related neem compounds, providing a basis for the expected antioxidant mechanisms of this compound.

| Assay Type | Compound Tested | Key Findings | Reference |

| DCF-DA Staining | Nimbin and its analogues | Substantial reduction in ROS levels in a dose-dependent manner in Madin-Darby Canine Kidney (MDCK) cells and zebrafish larvae. | nih.gov |

| Acridine Orange Staining | Nimbin and its analogues | Dramatically decreased fluorescent intensity in zebrafish larvae, indicating a reduction in cell death associated with oxidative stress. | nih.gov |

| Lipid Peroxidation Assay | Nimbin and its analogues | Reduced cell membrane lipid peroxidation in a dose-dependent manner in zebrafish larvae. | nih.gov |

These findings suggest that the antioxidant activity of compounds like this compound likely involves direct radical scavenging and the protection of cellular components from oxidative damage.

The anti-inflammatory properties of neem limonoids have been attributed to their ability to modulate key signaling pathways involved in the inflammatory response. Research on nimbolide (B1678885), a compound structurally related to this compound, has provided significant insights into these mechanisms using in vitro cellular models.

A central pathway in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling cascade. Under normal conditions, NF-κB is held inactive in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines like TNF-α, IL-1β, and IL-6. Studies have shown that nimbolide can inhibit the activation of the NF-κB pathway nih.gov. This inhibition prevents the production of these inflammatory mediators.

Another critical pathway involved in both inflammation and the antioxidant response is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes. Under oxidative stress, Nrf2 translocates to the nucleus and activates the antioxidant response element (ARE), leading to the production of enzymes that combat oxidative damage. Nimbolide has been shown to activate the Nrf2 pathway, which contributes to its anti-inflammatory effects by enhancing the cellular antioxidant defense system nih.gov.

The table below details the elucidated anti-inflammatory signaling pathways modulated by a related limonoid in in vitro cellular models.

| Signaling Pathway | Compound Tested | Cellular Model | Key Mechanistic Findings | Reference |

| NF-κB Signaling | Nimbolide | LPS-stimulated RAW 264.7 macrophages | Reduced the expression of pro-inflammatory cytokines IL-6, IL-8, IL-12, and TNF-α. | nih.gov |

| Nrf2/HO-1 Axis | Nimbolide | Paraquat-treated SH-SY5Y cells | Induced anti-inflammatory effects through a crosstalk mechanism between the Nrf2/HO-1 axis and NF-κB. | nih.gov |

| MAPK Pathways | Nimbolide | BV-2 microglia | Reduced neuroinflammation through mechanisms resulting in dual inhibition of NF-κB and MAPK pathways. | nih.gov |

These findings strongly suggest that this compound, due to its structural similarities, likely exerts its anti-inflammatory effects through the modulation of these critical signaling pathways.

Enzyme Inhibition by this compound and Related Limonoids (e.g., Nitrification Enzymes)

Neem-based products have long been recognized for their ability to inhibit nitrification, the biological oxidation of ammonia (B1221849) to nitrate (B79036). This inhibition is primarily attributed to the presence of various limonoids, including this compound. The key enzymes in this process are ammonia monooxygenase (AMO) and hydroxylamine (B1172632) oxidoreductase (HAO).

There is currently a lack of direct scientific evidence specifically demonstrating the inhibition of methane (B114726) monooxygenase by purified this compound. Methane monooxygenase is a key enzyme in methanotrophic bacteria, responsible for the oxidation of methane to methanol. While some compounds are known to inhibit this enzyme, the specific effects of this compound have not been reported in the reviewed literature.

Inhibition of Nitric Oxide Reductase and Nitrite (B80452) Reductase by this compound

Research into the specific inhibitory effects of this compound on nitric oxide reductase and nitrite reductase is an emerging area of study. While comprehensive experimental data remains limited, computational studies have provided initial insights into the potential interactions between this compound and these crucial bacterial enzymes.

Nitric oxide reductase is a key enzyme in the denitrification pathway of several bacteria, catalyzing the reduction of nitric oxide (NO) to nitrous oxide (N₂O). This process is vital for bacterial respiration in anaerobic environments and for detoxifying nitric oxide, which can be toxic at high concentrations. Similarly, nitrite reductase catalyzes the reduction of nitrite (NO₂⁻) to either nitric oxide or ammonia, another critical step in the nitrogen cycle.

A molecular docking study investigated the interaction of several phytochemicals from Azadirachta indica (neem), including this compound, with the nitric oxide reductase of Pseudomonas aeruginosa. The results of this in silico analysis suggested that this compound, along with other neem compounds, has the potential to bind to the active site of this bacterial enzyme. This binding is predicted to occur with a specific binding energy, indicating a potential inhibitory interaction. However, it is important to note that these computational predictions require validation through experimental enzymatic assays to confirm the actual inhibitory activity and to determine the mechanism of inhibition.

Currently, there is a lack of specific experimental studies detailing the inhibitory effects of purified this compound on either nitric oxide reductase or nitrite reductase. The existing research on the inhibition of these enzymes by natural products has often focused on broader extracts or other classes of compounds. For instance, studies have shown that extracts from other plants, as well as compounds like flavonoids and polyphenols, can inhibit nitrification processes, which involve these reductases. Further empirical research is necessary to isolate and quantify the specific inhibitory capacity of this compound against these enzymes and to understand the underlying molecular mechanisms of such inhibition.

Antibacterial Mechanisms of this compound (e.g., against specific bacterial strains in vitro)

The antibacterial properties of various components of the neem tree (Azadirachta indica) are well-documented, with compounds like nimbin, nimbidin, and azadirachtin demonstrating a range of antimicrobial activities. These activities are attributed to several mechanisms, including the disruption of microbial cell membranes, inhibition of essential enzymes, and interference with protein and nucleic acid synthesis.

Disruption of Cell Membrane Integrity: Organic acids can often interfere with the lipid bilayer of bacterial cell membranes, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death.

Inhibition of Enzymatic Activity: this compound may inhibit critical microbial enzymes necessary for vital metabolic processes, thereby hindering bacterial growth and proliferation.

Specific data on the in vitro antibacterial activity of this compound against particular bacterial strains is not extensively available in the current scientific literature. One study briefly reported that this compound exhibited weaker and broader activity against Bacillus subtilis and Pseudomonas spp. when compared to another neem compound, nimbolide B. The data from this source is presented in the table below for informational purposes.

| Compound | Concentration (mg/disk) | Target Bacteria | Activity |

| This compound | 3.5 | Bacillus subtilis | Weaker Activity |

| Pseudomonas spp. | Weaker Activity | ||

| Nimbolide B | 0.875 | Staphylococcus aureus | Inhibited |

| Coagulase-negative staphylococci | Inhibited |

Table 1: Comparative antimicrobial activity of this compound and Nimbolide B.

Further research is required to determine the minimum inhibitory concentrations (MIC) of this compound against a wider range of bacterial species and to elucidate the precise molecular mechanisms underlying its antibacterial action.

Ecological and Agricultural Research Applications of Nimbic Acid

Development of Nimbic Acid-Based Bioherbicides for Sustainable Weed Management

The development of bioherbicides from natural compounds like this compound presents a promising avenue for sustainable weed management, aiming to reduce reliance on synthetic herbicides and their associated environmental impacts. mdpi.comscirp.org this compound, along with nimbolide (B1678885) B, has been identified as a key phytotoxic substance in neem leaves with allelopathic activity. researchgate.netnih.gov

Allelopathy is the process by which an organism produces biochemicals that influence the growth, survival, and reproduction of other organisms. mdpi.com Research has demonstrated that aqueous methanol (B129727) extracts of neem leaves, containing this compound B, inhibit the root and shoot growth of various plant species, including cress, lettuce, alfalfa, timothy, crabgrass, ryegrass, barnyard grass, and jungle rice. researchgate.netnih.gov This inhibitory effect increases with the concentration of the extract. researchgate.net

Studies have specifically isolated and tested this compound B, revealing its herbicidal properties. mdpi.comnih.gov It has been shown to inhibit the growth of cress at concentrations greater than 0.3 μM and barnyard grass at concentrations greater than 1.0 μM. mdpi.comnih.gov The concentration required to cause 50% inhibition (I50) for cress roots and shoots were 5.7 and 9.4 μM, respectively, while for barnyard grass roots and shoots, the I50 values were 29 and 210 μM, respectively. mdpi.comnih.gov These findings suggest that this compound B contributes significantly to the allelopathic effects of neem and holds potential for the development of natural herbicides. mdpi.comscirp.orgnih.gov The use of such plant-derived compounds is considered more environmentally benign compared to many synthetic herbicides. researchgate.net

Table 1: Inhibitory Effects of this compound B on Seedling Growth

| Test Plant | Concentration for Inhibition | I50 Value (Roots) | I50 Value (Shoots) |

|---|---|---|---|

| Cress (Lepidium sativum) | > 0.3 μM mdpi.comnih.gov | 5.7 μM mdpi.comnih.gov | 9.4 μM mdpi.comnih.gov |

| Barnyard Grass (Echinochloa crus-galli) | > 1.0 μM mdpi.comnih.gov | 29 μM mdpi.comnih.gov | 210 μM mdpi.comnih.gov |

This compound as a Component in Eco-Friendly Biopesticide Formulations

This compound is one of several bioactive compounds in neem that contribute to its well-known pesticidal properties, making it a valuable component in eco-friendly biopesticide formulations. envirobiotechjournals.comfrontiersin.org Neem-based pesticides are favored for their biodegradability and lower risk to human health and the environment compared to synthetic pesticides. ijsra.net

Neem-based formulations, which would include this compound as a natural component, offer a sustainable approach to pest control. ijsra.net These biopesticides are considered systematic, providing plants with long-term protection. ijsra.net The use of whole neem extracts or formulations containing a range of its bioactive compounds can also help in managing the development of resistance in pests, a common problem with single-compound synthetic pesticides. envirobiotechjournals.com Furthermore, the application of neem products, including its leaves and seed cake, can enhance soil fertility and structure. researchgate.net

Investigation of this compound's Role in Enhancing Agricultural Nitrogen Use Efficiency (Nitrification Inhibition)

Enhancing nitrogen use efficiency (NUE) is a critical goal in sustainable agriculture to maximize crop productivity while minimizing the negative environmental impacts of nitrogen fertilizers, such as water pollution and greenhouse gas emissions. frontiersin.org One strategy to improve NUE is the use of nitrification inhibitors, which slow the microbial conversion of ammonium (B1175870) to nitrate (B79036) in the soil, reducing nitrogen loss. smartfertiliserhub.org.au

Neem and its constituent compounds have been investigated for their potential as nitrification inhibitors. wu.ac.th Computational studies, such as molecular docking analyses, have explored the interaction of various secondary metabolites from neem, including this compound, with enzymes involved in the nitrification process. wu.ac.th These studies aim to predict the binding affinity and inhibitory potential of these compounds against key enzymes like methane (B114726) monooxygenase, hydroxylamine (B1172632) oxidoreductase, nitric oxide reductase, and nitrite (B80452) reductase. wu.ac.thwu.ac.th

Research indicates that neem contains several compounds, including this compound, nimbin (B191973), nimbidin, and azadirachtin (B1665905), that may act as nitrification inhibitors. wu.ac.thwu.ac.th By slowing down the nitrification process, these compounds can help retain nitrogen in the less mobile ammonium form for a longer period, making it more available for plant uptake and reducing losses through leaching and denitrification. smartfertiliserhub.org.auwu.ac.th This can lead to more efficient use of nitrogen fertilizers, potentially reducing the required application rates and mitigating environmental pollution. frontiersin.orgwu.ac.th

Environmental Fate and Degradation Pathways of this compound in Agroecosystems

While specific studies focusing solely on the environmental fate of isolated this compound are limited, the general understanding of the degradation of natural products in soil provides some insights. Natural compounds, including complex molecules like triterpenoids, are generally biodegradable. nih.gov The degradation of pesticides and other organic compounds in soil is influenced by a variety of factors, including soil type, pH, organic matter content, temperature, and microbial populations. mdpi.com

The environmental fate of pesticides is governed by processes such as sorption, degradation, and transport. researchgate.net For natural compounds like those found in neem, microbial degradation is a key pathway. frontiersin.org The complex structure of this compound suggests that its breakdown would involve a series of enzymatic reactions by soil microorganisms. The instability of many natural compounds in the environment often poses a challenge for their commercial application as pesticides, as they may degrade too quickly to be effective. frontiersin.org However, this rapid degradation is also an advantage from an environmental perspective, as it reduces the risk of persistence and accumulation in soil and water. frontiersin.org

Further research is needed to specifically elucidate the degradation pathways of this compound in different soil types and under various environmental conditions to fully understand its environmental behavior in agroecosystems.

Future Research Directions and Advanced Methodological Horizons for Nimbic Acid

Exploration of Novel Nimbic Acid Bioactivities and Mechanisms

While preliminary studies have hinted at the biological activities of this compound and its derivatives, a vast landscape of potential applications remains uncharted. Future research should systematically investigate new bioactivities and elucidate their underlying molecular mechanisms.

Initial research has identified a novel compound, this compound B, which demonstrates significant allelopathic and phytotoxic properties, inhibiting the growth of various plant species, including cress and barnyard grass. mdpi.comnih.govnih.gov This activity suggests a potential for developing natural herbicides. frontiersin.orgmdpi.comfrontiersin.org Further investigation into the specific cellular and physiological processes disrupted by this compound B in target plant species is a critical next step. nih.gov

Beyond agriculture, this compound holds potential in pharmacology. Studies on a semi-natural analog, referred to as this compound (N3), have revealed anti-cancer properties against MG-63 Osteosarcoma cells, where it acts as a potent inhibitor of cell proliferation and migration. researchgate.net The mechanism appears to involve the induction of apoptosis through a caspase-modulated pathway. researchgate.net Conversely, some in-silico toxicity predictions have suggested that this compound may possess hepatotoxicity. japsonline.com Animal studies have indicated that lethal doses of this compound can lead to mortality through dysfunction of the kidney, small intestine, and liver, accompanied by a severe drop in arterial blood pressure. ias.ac.in A thorough investigation is required to understand the dose-dependent cytotoxicity and the specific molecular pathways involved in both its therapeutic and toxic effects.

Future explorations should broaden the scope to include antiviral, immunomodulatory, and anti-inflammatory activities, areas where other neem limonoids have shown promise. ias.ac.in

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) in this compound Research

To gain a holistic understanding of this compound's biological impact, the integration of high-throughput "omics" technologies is indispensable. mdpi.comnashbio.com These approaches can provide comprehensive insights into the global changes occurring within a biological system in response to the compound. nih.gov

Metabolomics: This technology can be employed to map the metabolic fingerprints of cells or organisms treated with this compound. This would help in identifying the metabolic pathways that are perturbed by the compound, offering clues to its mechanism of action. The application of metabolomics is crucial for understanding the biosynthesis of bioactive compounds in medicinal plants. frontiersin.org

Proteomics: By analyzing the entire protein complement, proteomics can identify the direct protein targets of this compound and downstream proteins whose expression or activity levels are altered. gla.ac.uk This is essential for moving beyond phenotypic observations to a mechanistic understanding of the compound's effects.

Genomics and Transcriptomics: These technologies can reveal changes in gene expression profiles induced by this compound, identifying the genetic and signaling pathways it modulates. mdpi.com

The integration of these multi-omics datasets, a cornerstone of modern systems biology, will enable researchers to construct detailed models of this compound's interaction networks, accelerating the discovery of its therapeutic potential and providing a robust framework for its development. nashbio.comfrontiersin.org

High-Throughput Screening and Computational Design of this compound Analogs

The natural structure of this compound serves as a scaffold for the development of semi-synthetic analogs with improved efficacy, selectivity, and pharmacokinetic properties.

High-Throughput Screening (HTS): HTS methodologies enable the rapid testing of large libraries of compounds against specific biological targets. nih.gov An HTS approach could be used to screen a library of this compound analogs for enhanced bioactivities, such as improved cytotoxicity against specific cancer cell lines or more potent inhibition of viral proteases. nih.govresearchgate.net This would efficiently identify promising lead compounds for further development.

Computational Design: In silico methods like molecular docking and molecular dynamics simulations are powerful, cost-effective tools for rational drug design. japsonline.com These techniques have been successfully used to study other neem compounds, such as nimbin (B191973), to predict their binding affinity and interaction with protein targets like DNMT1. ijrti.org Similar computational studies on this compound can predict its binding to various protein targets, guiding the design of new analogs with optimized interactions. japsonline.com Furthermore, computational tools can predict the drug-likeness and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of designed analogs, helping to prioritize the synthesis of the most promising candidates. japsonline.com A study on a semi-natural analog of nimbin, this compound (N3), has already demonstrated the potential of this approach. researchgate.net

Sustainable and Scalable Production of this compound for Research Applications

A major bottleneck in the research and development of many natural products is the limited and often unsustainable supply from their natural source. Future research must focus on developing sustainable and scalable methods for producing this compound.

Traditional extraction from the neem tree is often low-yield and subject to geographical and seasonal variations. A key future direction is the application of synthetic biology and metabolic engineering. frontiersin.org This approach involves:

Elucidation of the Biosynthetic Pathway: Using omics technologies (genomics, transcriptomics, and metabolomics), the complete enzymatic pathway responsible for this compound synthesis in Azadirachta indica must be identified and characterized. frontiersin.org Understanding the biosynthetic gene clusters is a critical first step. nih.gov

Heterologous Expression: Once the genes are identified, they can be transferred into a suitable host organism, such as yeast (Saccharomyces cerevisiae) or bacteria (Escherichia coli). These microbial hosts can be cultivated in large-scale fermenters, offering a consistent and scalable supply of the compound, independent of the original plant source.

This biotechnological production platform would not only ensure a reliable supply for research but also pave the way for commercial production should this compound be developed into a marketable product.

Interdisciplinary Approaches in this compound Research (e.g., Chemical Biology, Molecular Biosciences)

The complexity of modern drug discovery and development necessitates highly interdisciplinary approaches. researchgate.net Advancing this compound research from a laboratory curiosity to a potential therapeutic or agrochemical product requires the convergence of multiple scientific disciplines. caltech.edu

Chemical Biology and Molecular Biosciences: These fields are at the nexus of chemistry and biology, applying chemical tools and principles to understand and manipulate biological systems. caltech.edu This perspective is essential for synthesizing this compound analogs, developing molecular probes to identify its cellular targets, and dissecting its mechanism of action at a molecular level. gla.ac.uk

Collaborative Research Models: Future progress will depend on forming collaborative consortia of researchers from diverse fields. u-bordeaux.fr This includes organic chemists (for synthesis), biochemists and cell biologists (for bioactivity testing), pharmacologists (for in vivo studies), computational scientists (for modeling and data analysis), and bioengineers (for scalable production). Such interdisciplinary projects foster innovation and are crucial for overcoming the complex challenges in natural product research. frontiersin.org

By embracing these advanced methodological and collaborative horizons, the scientific community can systematically explore and harness the full potential of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.